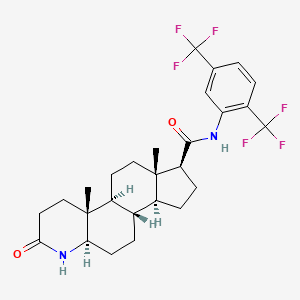
Impureza 3 de Indoxacarb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Aplicaciones Científicas De Investigación
Evaluación del Impacto Ecotoxicológico
Impureza 3 de Indoxacarb: se ha estudiado por sus efectos ecotoxicológicos en especies no objetivo. Por ejemplo, la investigación sobre la especie de caracol Theba pisana ha demostrado que la exposición al indoxacarb puede reducir significativamente la ingesta de alimentos y el crecimiento, lo que indica su posible impacto negativo en los ecosistemas terrestres {svg_1}.
Estudios de Comportamiento y Transcriptómica
Los estudios que involucran a Ischnura senegalensis, una especie de libélula, han revelado que el indoxacarb puede causar movimientos corporales anormales y deficiencias locomotoras. Los análisis transcriptómicos sugieren que los genes relacionados con la función muscular se ven significativamente afectados, destacando la importancia de considerar el impacto de los insecticidas en los insectos depredadores no objetivo {svg_2}.
Eficacia del Plaguicida y Mecanismos de Desintoxicación
El indoxacarb se destaca por su eficacia de amplio espectro contra diversas plagas, incluidos los lepidópteros, las hormigas, las cucarachas, las chicharritas y los áfidos. La investigación sobre sus mecanismos de desintoxicación ha demostrado que las concentraciones más bajas pueden ser mitigadas por el gen del citocromo P450, proporcionando información sobre cómo los organismos no objetivo hacen frente a la exposición a plaguicidas {svg_3}.
Mecanismo De Acción
Target of Action
Indoxacarb, the parent compound of Indoxacarb Impurity 3, is primarily targeted towards neuronal sodium channels . These channels play a crucial role in the transmission of nerve impulses in many organisms, including pests that Indoxacarb is designed to control .
Mode of Action
Indoxacarb interacts with its targets by blocking neuronal sodium channels . This blockage disrupts the normal flow of sodium ions, which is essential for nerve impulse transmission. As a result, the affected pests become paralyzed and eventually die .
Biochemical Pathways
It’s known that the parent compound, indoxacarb, affects theneurological pathway by blocking sodium channels . This blockage disrupts the normal functioning of the nervous system, leading to paralysis and death of the pest .
Pharmacokinetics
Studies on indoxacarb show that it isslowly absorbed in the body at low doses . At higher doses, absorption is saturated . The compound is also fairly lipophilic, with a log Kow of 4.65, which could influence its distribution within the body .
Result of Action
The primary result of Indoxacarb’s action is the paralysis and subsequent death of the pests it targets . This is due to the disruption of normal nerve impulse transmission caused by the blockage of sodium channels .
Action Environment
The action of Indoxacarb Impurity 3 can be influenced by various environmental factors. For instance, Indoxacarb, the parent compound, has been shown to degrade well in soil under aerobic conditions . Therefore, the presence of oxygen and microorganisms in the soil could potentially affect the stability and efficacy of Indoxacarb Impurity 3. Additionally, the compound’s lipophilicity could influence its behavior in different environmental contexts .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Indoxacarb Impurity 3 involves the conversion of 4-bromo-2-nitroaniline to 4-bromo-2-aminophenol, followed by the reaction with 2-chloro-5-nitrobenzaldehyde to form the final product.", "Starting Materials": [ "4-bromo-2-nitroaniline", "2-chloro-5-nitrobenzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 4-bromo-2-nitroaniline with sodium borohydride in ethanol to form 4-bromo-2-aminophenol", "Step 2: Acidification of the reaction mixture with hydrochloric acid to protonate the amine group", "Step 3: Extraction of the protonated amine with ethyl acetate", "Step 4: Neutralization of the aqueous layer with sodium hydroxide to form the free amine", "Step 5: Reaction of the free amine with 2-chloro-5-nitrobenzaldehyde in ethanol to form Indoxacarb Impurity 3", "Step 6: Isolation of the product by filtration and purification by recrystallization" ] } | |
Número CAS |
133001-07-7 |
Fórmula molecular |
C17H13ClFN3O |
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
4-[[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-10-20-21-11-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m1/s1 |
Clave InChI |
QLCIKPCPKZMIAU-IAGOWNOFSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@@H]2[C@@](O2)(CN3C=NN=C3)C4=CC=C(C=C4)F)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C2C(O2)(CN3C=NN=C3)C4=CC=C(C=C4)F)Cl |
Apariencia |
solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
4-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)

